

# Stiripentol's efficacy in non-Dravet developmental and epileptic encephalopathies

Author: BenchChem Technical Support Team. Date: December 2025



# Stiripentol in Non-Dravet DEEs: A Comparative Guide

An objective analysis of **stiripentol**'s efficacy and comparison with alternative therapies for developmental and epileptic encephalopathies (DEEs) beyond Dravet syndrome.

This guide provides a comprehensive overview of the current evidence for the use of **stiripentol** in non-Dravet developmental and epileptic encephalopathies (DEEs), offering a comparative analysis against other therapeutic options. It is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of **stiripentol**'s potential role in these complex and often treatment-resistant conditions.

### **Stiripentol: Mechanism of Action**

**Stiripentol**'s anticonvulsant effect is believed to be multifactorial.[1][2] Its primary mechanisms include:

 Positive Allosteric Modulation of GABAA Receptors: Stiripentol enhances the activity of GABAA receptors, the major inhibitory neurotransmitter receptors in the brain.[3][4] It appears to have a particularly strong effect on receptors containing α3 and δ subunits.[3][4] This potentiation of GABAergic transmission helps to reduce neuronal hyperexcitability.







• Inhibition of Cytochrome P450 (CYP450) Enzymes: **Stiripentol** is a potent inhibitor of several CYP450 enzymes, including CYP3A4, CYP2C19, and CYP1A2.[1][5] This inhibition slows the metabolism of other co-administered antiseizure medications (ASMs), notably clobazam and its active metabolite, norclobazam, leading to increased plasma concentrations and potentially enhanced therapeutic effects.[5]





Click to download full resolution via product page

Caption: Stiripentol's modulation of GABAergic transmission.





Click to download full resolution via product page

Caption: **Stiripentol**'s inhibition of CYP450 enzymes.

### **Efficacy of Stiripentol in Non-Dravet DEEs**

While robust evidence for **stiripentol**'s efficacy is well-established in Dravet syndrome, its use in other DEEs is an area of growing interest. The data is primarily derived from observational studies and smaller case series.

### **Lennox-Gastaut Syndrome (LGS)**

LGS is a severe DEE characterized by multiple seizure types, cognitive impairment, and a specific EEG pattern. While not FDA-approved for LGS, some evidence suggests **stiripentol** may be a therapeutic option.



| Study Type                                    | Number of LGS<br>Patients            | Key Efficacy<br>Findings                                                                                                                                                                                                           | Reference |
|-----------------------------------------------|--------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase II Trial<br>(unpublished, early<br>90s) | 16                                   | Significant decrease in overall seizure frequency (p=0.02), particularly tonicclonic seizures (p=0.01). 80% of assessable patients (15) showed a decrease in seizures, with 5 becoming seizure-free and 4 having a ≥50% reduction. | [6][7]    |
| Retrospective<br>Observational Study          | 9                                    | Not specifically detailed for the LGS subgroup, but part of a larger non-Dravet cohort with a 22.7% responder rate at 12 months.                                                                                                   | [8][9]    |
| Retrospective<br>Observational Study          | 8                                    | Responder rate, 90% response, and seizure-free rates at 12 months were not statistically different from the Dravet syndrome group.                                                                                                 | [10]      |
| Retrospective Medical<br>Record Review        | 4 (within a non-Dravet cohort of 17) | 58.8% of the total non-Dravet cohort achieved ≥50% seizure frequency reduction after three                                                                                                                                         | [11][12]  |



months of adjunctive stiripentol.

### **PCDH19-Related Epilepsy**

PCDH19-related epilepsy is an X-linked DEE primarily affecting females, characterized by early-onset focal seizures often occurring in clusters. Due to some clinical overlap with Dravet syndrome, **stiripentol** has been explored as a treatment option.

| Study Type        | Number of PCDH19<br>Patients | Key Efficacy<br>Findings                                                                                           | Reference |
|-------------------|------------------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| Case Report       | 1                            | A 9.5-year-old female experienced a 2 year and 10-month seizure-free period as an addon to valproate and clobazam. | [13]      |
| Case Series       | 6                            | A decrease in seizure frequency of more than 50% was observed when added to valproate and clobazam.                | [13]      |
| Systematic Review | Multiple studies             | Stiripentol showed potential in isolated reports.                                                                  | [14]      |

### **Other Non-Dravet DEEs**

Several studies have evaluated **stiripentol** in mixed cohorts of non-Dravet DEEs, providing a broader perspective on its potential efficacy.



| Study Type                             | Number of Non-<br>Dravet Patients | Key Efficacy<br>Findings                                                                                                                                                           | Reference |
|----------------------------------------|-----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Retrospective<br>Observational Study   | 27                                | At 12 months, the responder rate (≥50% seizure reduction) was 65%, and the seizure-free rate was 18%. No significant difference in outcomes compared to the Dravet syndrome group. | [15]      |
| Retrospective<br>Observational Study   | 22                                | At 12 months, the responder rate was 22.7%.                                                                                                                                        | [2][8]    |
| Retrospective Medical<br>Record Review | 17                                | After 3 months, 76.5% showed overall improvement in seizures, and 58.8% had a ≥50% reduction in seizure frequency. 23.5% became seizure-free.                                      | [12][16]  |

### **Comparison with Alternative Treatments**

The treatment landscape for non-Dravet DEEs is diverse and often involves a combination of pharmacological and non-pharmacological approaches.

## **Lennox-Gastaut Syndrome (LGS) - Alternative Treatments**



| Treatment                     | Efficacy Summary                                                                                                                                                                                            |
|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Clobazam                      | A benzodiazepine commonly used in LGS. Responder rates (≥50% reduction in drop seizures) range from 41% to 68% in clinical trials.                                                                          |
| Rufinamide                    | An anti-seizure medication that has shown efficacy in reducing tonic-atonic seizures.  Responder rates are approximately 30-43%.                                                                            |
| Cannabidiol (Epidiolex®)      | Approved for the treatment of seizures associated with LGS. Clinical trials have shown a median reduction in drop seizure frequency of 37-44%.                                                              |
| Fenfluramine (Fintepla®)      | Approved for LGS, with studies showing a significant reduction in drop seizure frequency.                                                                                                                   |
| Topiramate                    | A broad-spectrum ASM with demonstrated efficacy in LGS.                                                                                                                                                     |
| Valproate                     | A commonly used first-line or adjunctive therapy for various seizure types in LGS.                                                                                                                          |
| Ketogenic Diet                | A high-fat, low-carbohydrate diet that can be effective in reducing seizures in some individuals with LGS, with reported responder rates of around 38% having a greater than 50% reduction in seizures.[17] |
| Vagus Nerve Stimulation (VNS) | A surgical option that involves implanting a device to stimulate the vagus nerve.  Approximately three-fourths of patients experience a greater than 50% reduction in seizure frequency.[17]                |
| Corpus Callosotomy            | A surgical procedure to sever the corpus callosum, which can be effective for drop attacks.                                                                                                                 |



**PCDH19-Related Epilepsy - Alternative Treatments** 

| Treatment            | Efficacy Summary                                                                                                                                                                                   |
|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Clobazam and Bromide | A retrospective multicenter study of 58 female patients found these to be the most effective drugs after 3 months, with responder rates (≥50% seizure reduction) of 68% and 67%, respectively.[15] |
| Levetiracetam        | A systematic review suggested that levetiracetam, especially when initiated early, showed the most consistent seizure reduction.  [14]                                                             |
| Ganaxolone           | A neurosteroid that has been investigated in clinical trials for PCDH19-related epilepsy.[18]                                                                                                      |
| Corticosteroids      | Have shown variable efficacy in some reports. [19]                                                                                                                                                 |
| Ketogenic Diet       | May be beneficial for some individuals.[19]                                                                                                                                                        |

CDKL5 Deficiency Disorder - Alternative Treatments

| Treatment                     | Efficacy Summary                                                                                                                             |
|-------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Ganaxolone (Ztalmy®)          | The first FDA-approved medication specifically for seizures associated with CDKL5 deficiency disorder.                                       |
| Broad-spectrum ASMs           | Commonly prescribed, but with limited and often transient efficacy.                                                                          |
| Cannabidiol (Epidiolex®)      | Some studies have shown a reduction in seizure frequency. In one report, 41% of patients had a ≥50% reduction in motor seizures at 12 weeks. |
| Ketogenic Diet                | Used in a significant portion of individuals with CDD, with mixed results.                                                                   |
| Vagus Nerve Stimulation (VNS) | May be considered for refractory seizures.                                                                                                   |



### **Experimental Protocols**

The majority of the data on **stiripentol** in non-Dravet DEEs comes from retrospective observational studies. The general methodology for these studies is outlined below.





Click to download full resolution via product page

Caption: General workflow for a retrospective chart review study.

## Example Protocol: Retrospective Observational Study of Stiripentol in Non-Dravet DEEs

- Study Design: A retrospective, multicenter or single-center, observational chart review.[2][7]
   [20]
- Patient Population: Patients with a confirmed diagnosis of a non-Dravet DEE (e.g., LGS, PCDH19-related epilepsy) who were treated with stiripentol as an add-on therapy.
- Inclusion Criteria:
  - Confirmed diagnosis of a specific non-Dravet DEE.
  - Treatment with stiripentol for a minimum duration (e.g., 3 months).
  - Availability of seizure frequency data before and after stiripentol initiation.
- Exclusion Criteria:
  - Diagnosis of Dravet syndrome.
  - Incomplete medical records.
- Data Collection:
  - Demographic and clinical data are extracted from patient medical records.
  - This includes age at seizure onset, age at stiripentol initiation, seizure types, baseline seizure frequency (e.g., seizures per month), concomitant ASMs and their dosages, and stiripentol dosage.
- Efficacy Outcomes:



- The primary efficacy outcome is typically the responder rate, defined as the percentage of patients achieving a ≥50% reduction in seizure frequency from baseline.[2][15]
- Secondary outcomes may include the percentage of patients achieving seizure freedom, changes in the frequency of specific seizure types, and retention rate of **stiripentol** treatment.
- Safety and Tolerability:
  - Adverse events are recorded from clinical notes in the medical records.
- Statistical Analysis:
  - Descriptive statistics are used to summarize baseline characteristics.
  - Responder rates and other efficacy outcomes are calculated with confidence intervals.
  - Statistical tests may be used to compare outcomes between different subgroups.

### Conclusion

The available evidence, though largely from observational studies, suggests that **stiripentol** may be a valuable adjunctive therapeutic option for some individuals with non-Dravet DEEs, including Lennox-Gastaut syndrome and PCDH19-related epilepsy. Responder rates in mixed non-Dravet cohorts have been reported to be as high as 65% at 12 months in some studies. [15] However, the efficacy can be variable, and more robust, prospective, controlled clinical trials are needed to definitively establish its role and to identify which patient populations are most likely to benefit. When considering **stiripentol**, it is crucial to take into account its significant drug-drug interactions due to CYP450 inhibition, which necessitates careful management of concomitant medications. The decision to use **stiripentol** in non-Dravet DEEs should be made on an individual basis, weighing the potential benefits against the risks and considering the available alternative treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 2. Stiripentol-Use-in-Dravet-and-Non-dravet-Developmental-Epileptic-Encephalopathies--An-Observational-Study [aesnet.org]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Additional Results from Two Randomized, Placebo-Controlled Trials of Stiripentol in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods -PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. review of stiripentol use in lennox gastaut syndrome [aesnet.org]
- 7. Stiripentol in Dravet syndrome: results of a retrospective U.S. study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ilae.org [ilae.org]
- 9. Use-of-Stiripentol-in-Drug-Resistant-Pediatric-Epilepsies-Other-Than-Dravet-Syndrome [aesnet.org]
- 10. Population-Based Study of Rare Epilepsy Incidence in a US Urban Population PMC [pmc.ncbi.nlm.nih.gov]
- 11. examine.com [examine.com]
- 12. mds.marshall.edu [mds.marshall.edu]
- 13. A Methodology for Conducting Retrospective Chart Review Research in Child and Adolescent Psychiatry PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retrospective non-interventional study of stiripentol use in Dravet patients in the USA (Retrospective US Study STP228) | HMA-EMA Catalogues of real-world data sources and studies [catalogues.ema.europa.eu]
- 15. Effectiveness of antiepileptic therapy in patients with PCDH19 mutations PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Signaling pathway downstream of GABAA receptor in the growth cone PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epilepsy.com [epilepsy.com]



- 19. Adjuvant Treatment for Protocadherin 19 (PCDH19) Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of Stiripentol Beyond Dravet Syndrome: A Retrospective Medical Record Review of Patients with Drug-Resistant Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stiripentol's efficacy in non-Dravet developmental and epileptic encephalopathies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682491#stiripentol-s-efficacy-in-non-dravet-developmental-and-epileptic-encephalopathies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com